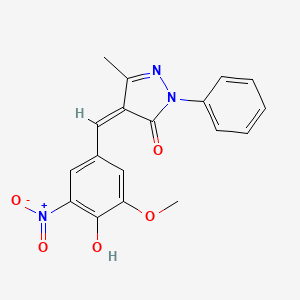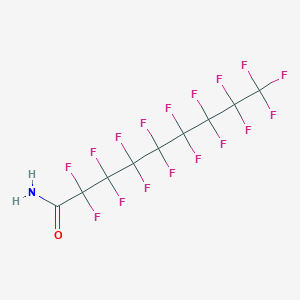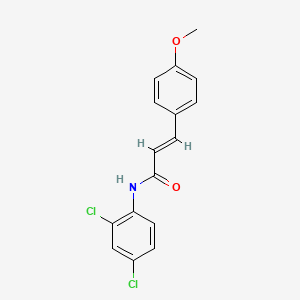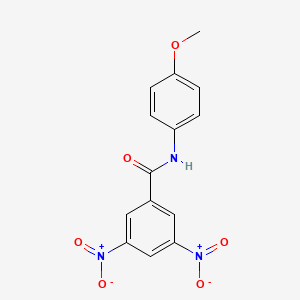![molecular formula C15H13BrN2O2 B11692522 4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide est un composé organique qui appartient à la classe des hydrazones. Elle se caractérise par la présence d'un atome de brome en position 4 du cycle benzénique et d'un groupe méthoxy en position 2 du cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide implique généralement une réaction de condensation entre la 4-bromobenzohydrazide et la 2-méthoxybenzaldéhyde. La réaction est réalisée dans une solution de méthanol sous reflux pendant plusieurs heures. Le produit résultant est ensuite purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin de garantir un rendement et une pureté élevés du produit.
Analyse Des Réactions Chimiques
Types de réactions
La 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d'hydrazine.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de la recherche scientifique
La 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Médecine : Elle est étudiée pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de la 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe hydrazone peut former des complexes stables avec les ions métalliques, ce qui peut inhiber l'activité enzymatique. De plus, la structure du composé lui permet d'interagir avec les membranes biologiques, ce qui pourrait perturber les processus cellulaires .
Applications De Recherche Scientifique
4-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-N'-[(3-chloro-2-hydroxyphényl)méthylidène]benzohydrazide
- 4-bromo-N'-[(3-bromo-2-hydroxyphényl)méthylidène]benzohydrazide
- 4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]benzohydrazide
Unicité
La 4-bromo-N'-[(E)-(2-méthoxyphényl)méthylidène]benzohydrazide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale la distingue d'autres composés similaires et peut contribuer à ses applications et propriétés spécifiques .
Propriétés
Formule moléculaire |
C15H13BrN2O2 |
|---|---|
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-5-3-2-4-12(14)10-17-18-15(19)11-6-8-13(16)9-7-11/h2-10H,1H3,(H,18,19)/b17-10+ |
Clé InChI |
XEORZAAZNMLCQY-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)




![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)

![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
